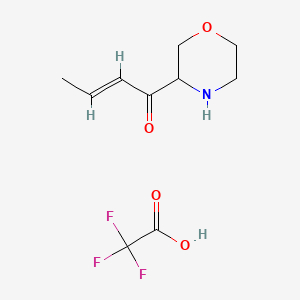![molecular formula C15H28Cl2N4O2 B12306601 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves a bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions. The use of commercially available reagents and mild reaction conditions ensures that the process is scalable and suitable for large-scale production .
化学反应分析
Types of Reactions
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often employ hydrogenation techniques to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various oxidizing and reducing agents. Reaction conditions are typically mild, with temperatures and pressures optimized to maximize yield and minimize by-products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds.
科学研究应用
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of biologically active compounds and as an intermediate in the synthesis of various chemicals
作用机制
The mechanism of action of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure, used for its efficacy and safety in crop protection.
8-oxa-2-azaspiro[4.5]decane:
Uniqueness
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H28Cl2N4O2 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC 名称 |
8-(2-methylpropyl)-3-pyrrolidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C15H26N4O2.2ClH/c1-11(2)10-18-7-4-15(5-8-18)13(20)19(14(21)17-15)12-3-6-16-9-12;;/h11-12,16H,3-10H2,1-2H3,(H,17,21);2*1H |
InChI 键 |
BUHMGMSSZSSABX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)
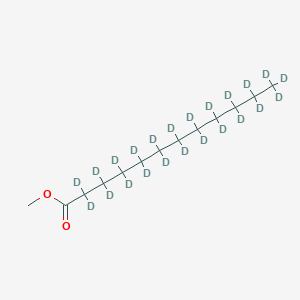

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

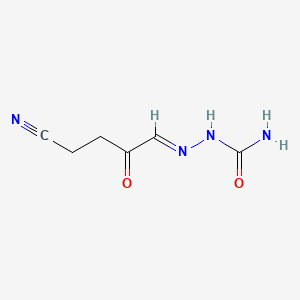
![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)
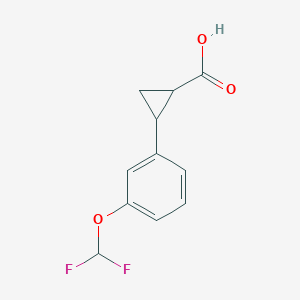
![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)
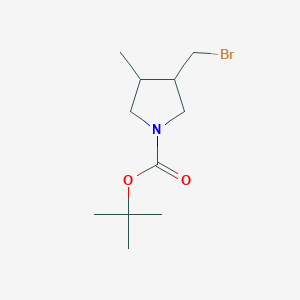
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
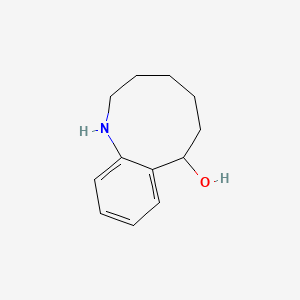
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
